molecular formula C10H8F2O2 B179510 (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid CAS No. 646995-45-1

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid

Cat. No.: B179510
CAS No.: 646995-45-1
M. Wt: 198.17 g/mol
InChI Key: ZJTJSILEHUGFMC-SFYZADRCSA-N
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Description

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol. It is known to exist as a yellow solid and has a density of approximately 1.5 g/cm³. This compound is notable for its structural features, including a cyclopropane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of phenylacetic acid derivatives with difluorocarbene sources under controlled conditions. The reaction is often carried out in the presence of a strong base and a phase-transfer catalyst to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.

Scientific Research Applications

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which (1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and difluoro groups can interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-: A closely related compound with similar structural features.

    2,2-Difluorocyclopropanecarboxylic acid: Another compound with a difluorocyclopropane ring but lacking the phenyl group.

Uniqueness

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the difluoro groups, which confer distinct chemical properties. These features make it particularly valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTJSILEHUGFMC-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462267
Record name Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646995-45-1, 74457-55-9
Record name Cyclopropanecarboxylic acid, 2,2-difluoro-3-phenyl-, (1S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,3R)-2,2-difluoro-3-phenylcyclopropane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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